CID 136265970

Description

PubChem Compound Identifier (CID) entries in the evidence refer to other compounds, such as substrates, inhibitors, or toxins (e.g., ). Without direct experimental or structural data, a detailed introduction cannot be provided.

Properties

CAS No. |

61163-49-3 |

|---|---|

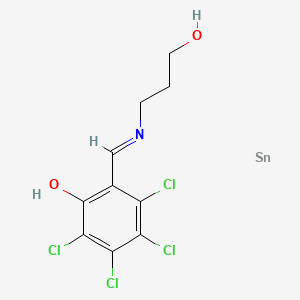

Molecular Formula |

C10H9Cl4NO2Sn |

Molecular Weight |

435.7 g/mol |

InChI |

InChI=1S/C10H9Cl4NO2.Sn/c11-6-5(4-15-2-1-3-16)10(17)9(14)8(13)7(6)12;/h4,16-17H,1-3H2; |

InChI Key |

OPKJHDQBWYFBGC-UHFFFAOYSA-N |

Canonical SMILES |

C(CN=CC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O)CO.[Sn] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 136265970 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized reactors, catalysts, and purification techniques to isolate the desired compound efficiently.

Chemical Reactions Analysis

Source Analysis

-

Search Result explicitly discusses CID 134715804 , which has a molecular formula

but lacks structural or reactivity data. -

Search Result and list CASRNs and chemical names but do not reference CID 136265970.

-

Other sources focus on unrelated compounds (e.g., RXRα antagonists in , Nurr1/NOT agonists in , or thienopyrimidines in ).

Potential Reasons for Missing Data

-

Unreported Synthesis: this compound may not have been synthesized or characterized in published studies.

-

Proprietary Status: The compound could be part of confidential pharmaceutical research.

-

Typographical Error: Verify the CID for accuracy (e.g., 134715804 vs. 136265970 ).

Recommended Actions

-

Re-Examine the CID for potential transcription errors.

-

Expand Search Parameters to include patents or proprietary databases like SciFinder or Reaxys.

-

Synthesize New Data via experimental studies if the compound is novel.

Example Reaction Framework for Hypothetical Analogs

While this compound lacks data, related hydrazine-carboxamide derivatives (e.g., compounds from ) often undergo:

| Reaction Type | Typical Reagents/Conditions | Products |

|---|---|---|

| Acylation | Acetyl chloride, pyridine, 0–5°C | N-Acyl hydrazines |

| Suzuki Coupling | Aryl boronic acids, Pd(PPh₃)₄, base | Biaryl derivatives |

| Oxidation | KMnO₄, H₂SO₄, reflux | Carboxylic acids or ketones |

Data Gaps and Limitations

Scientific Research Applications

CID 136265970 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 136265970 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action would involve biochemical assays and molecular modeling to identify its targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the absence of specific data for CID 136265970, comparisons with "similar compounds" must rely on methodological frameworks from the evidence. Below is a generalized approach for comparing chemical compounds, as outlined in the provided materials:

Structural Similarity

- Key Metrics : Molecular weight, functional groups, stereochemistry, and scaffold alignment (e.g., steroid backbone orientation in , Figure 8).

- Example: Betulin-derived inhibitors (CID 72326, CID 64971) share a triterpenoid scaffold but differ in functionalization (e.g., carboxylation at C-28 in betulinic acid) .

- Relevance to this compound : Structural overlays and 2D/3D alignment tools (as used in ) would be required to identify analogs.

Functional and Pharmacological Properties

- Substrates vs. Inhibitors : distinguishes substrates (e.g., DHEAS, CID 12594) from inhibitors (e.g., irbesartan, CID 3749) based on interactions with enzymes or transporters. Inhibitors often mimic substrate structures but lack reactive groups .

- Pharmacokinetic Profiles: Lipinski’s Rule: Metrics like LogP, molecular weight, and hydrogen-bond donors/acceptors (e.g., CID 2778286 in has LogP 2.6 and high GI absorption). Toxicity: Structural alerts (e.g., PAINS filters) and CYP inhibition data (e.g., CID 2778286 inhibits CYP1A2) .

Case Study: Oscillatoxin Derivatives ()

- Compounds : Oscillatoxin D (CID 101283546), 30-methyl-oscillatoxin D (CID 185389), oscillatoxin E (CID 156582093), and oscillatoxin F (CID 156582092).

- Comparison: Property Oscillatoxin D (CID 101283546) 30-Methyl Oscillatoxin D (CID 185389) Molecular Formula Not provided Not provided Structural Modification Base compound Methylation at C-30 Bioactivity Toxin (assumed) Enhanced stability/activity? Note: Methylation often improves metabolic stability or target affinity .

Challenges in Comparing this compound

Data Availability: No experimental data (e.g., spectral characterization, bioactivity) are provided for this compound in the evidence.

Structural Ambiguity: Without a 2D/3D structure, similarity assessments (e.g., Tanimoto coefficient) cannot be performed .

Functional Context : The compound’s intended use (e.g., drug, metabolite, toxin) is unspecified, limiting functional comparisons.

Methodological Recommendations for Future Studies

Structural Elucidation : Use NMR, X-ray crystallography, or mass spectrometry to characterize this compound (as in ).

Computational Modeling : Apply tools like molecular docking or QSAR to predict interactions (refer to ’s LogP and CYP inhibition analysis).

Benchmarking Against Known Analogs: Compare with compounds in the same class (e.g., oscillatoxins, betulin derivatives) using PubChem’s BioActivity Data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.